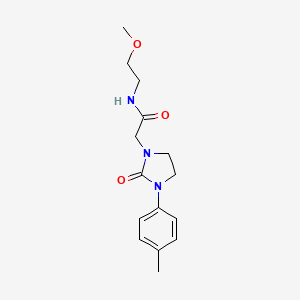

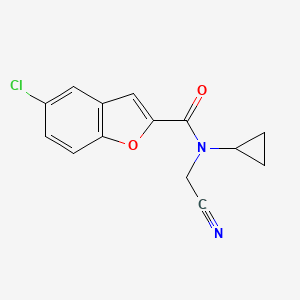

N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is a small molecule that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is also known as 'MI-2' and belongs to the class of imidazolidinone compounds. MI-2 has been studied for its potential use in the treatment of cancer and other diseases.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

Acetamido Pyrrolyl Azoles Synthesis : Acetamido pyrrolyl oxazoles/thiazoles/imidazoles, similar in structure to the compound , have been synthesized and demonstrated promising antibacterial and anti-inflammatory activities (D. Sowmya et al., 2017).

Thiazolidinone Derivatives : Another study created N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, exhibiting both antioxidant and anti-inflammatory properties. These compounds share a structural resemblance with N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide (Satish Koppireddi et al., 2013).

Antimicrobial and Antifungal Properties

- Rhodanine-3-acetic Acid Derivatives : Derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, similar in structure to the compound , have shown significant activity against various bacteria, mycobacteria, and fungi (M. Krátký et al., 2017).

Anticonvulsant Activity

- Imidazolyl-N-Phenylalkanoic Acid Amides : A study focusing on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives revealed their potential in anticonvulsant activity, specifically against seizures induced by maximal electroshock. This indicates a possible neurological application of similar compounds (Zeynep Aktürk et al., 2002).

Antioxidant Screening

- Benzophenone Tagged Thiazolidinone Analogs : Synthesis of 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides demonstrated potent xanthine oxidase inhibition and antioxidant properties, indicating potential applications in oxidative stress-related disorders (V. Lakshmi Ranganatha et al., 2014).

Biotransformation for Pharmaceutical Applications

- Imidazol-2-yl Amino Acids Synthesis : Alkane-oxidizing bacteria were used to oxidize N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide to imidazol-2-yl amino acids, suggesting a biotechnological approach to synthesizing pharmaceutical-grade amino acids (A. Mikolasch et al., 2003).

Antibacterial and Antioxidant Activities

- Coumarin Derivatives with Thiazolidinones : The synthesis of new coumarin derivatives containing thiazolidinones exhibited notable antibacterial activity against several bacterial strains, including E. coli, S. aureus, and B. subtilis (N. Hamdi et al., 2012).

Structural Analysis

- Imidazolidine-2,4-dione Crystal Structure : A study on the crystal structure of related compounds like N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide can provide insights into the molecular configuration and stability of this compound (K. Sethusankar et al., 2002).

Hypoglycemic Activity

- Novel Acetamide Derivatives Synthesis : The synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives showed significant hypoglycemic activity, indicating potential applications in diabetes management (Anna Pratima G. Nikaljea et al., 2012).

Structural Comparison

- (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides : The study of the crystal structures of similar compounds provides insights into the molecular arrangement and possible interactions, aiding in the understanding of the chemical behavior of this compound (Aleksei N. Galushchinskiy et al., 2017).

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-12-3-5-13(6-4-12)18-9-8-17(15(18)20)11-14(19)16-7-10-21-2/h3-6H,7-11H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTNXHUWUWEEHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2376379.png)

![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)

![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2376381.png)

![Thieno[2,3-c]pyridin-5-amine](/img/structure/B2376383.png)

![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)

![3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2376388.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2376389.png)

![1'-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2376391.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)

![5-(2,5-Dimethylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2376399.png)